(S)-2-(2-Bromo-3-methylphenyl)pyrrolidine
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Overview
Description
(S)-2-(2-Bromo-3-methylphenyl)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a bromo and methyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Bromo-3-methylphenyl)pyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the appropriate phenylpyrrolidine derivative.
Bromination: The phenyl ring is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromo substituent.
Methylation: The methyl group is introduced using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(2-Bromo-3-methylphenyl)pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction of the bromo group can lead to the formation of the corresponding phenylpyrrolidine derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of azido or thiol-substituted derivatives.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of dehalogenated phenylpyrrolidine derivatives.
Scientific Research Applications
(S)-2-(2-Bromo-3-methylphenyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-(2-Bromo-3-methylphenyl)pyrrolidine involves its interaction with specific molecular targets. The bromo and methyl groups on the phenyl ring can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The pyrrolidine ring provides structural rigidity, which can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(2-Chloro-3-methylphenyl)pyrrolidine: Similar structure but with a chloro substituent instead of bromo.
(S)-2-(2-Fluoro-3-methylphenyl)pyrrolidine: Contains a fluoro substituent.
(S)-2-(2-Iodo-3-methylphenyl)pyrrolidine: Features an iodo substituent.
Uniqueness
(S)-2-(2-Bromo-3-methylphenyl)pyrrolidine is unique due to the presence of the bromo group, which can participate in specific chemical reactions and interactions that are distinct from those of its chloro, fluoro, or iodo analogs. The bromo group can also influence the compound’s physical properties, such as solubility and melting point.
Properties
Molecular Formula |
C11H14BrN |
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Molecular Weight |
240.14 g/mol |
IUPAC Name |
(2S)-2-(2-bromo-3-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H14BrN/c1-8-4-2-5-9(11(8)12)10-6-3-7-13-10/h2,4-5,10,13H,3,6-7H2,1H3/t10-/m0/s1 |
InChI Key |
SNBHRHDJPPPQMM-JTQLQIEISA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)[C@@H]2CCCN2)Br |
Canonical SMILES |
CC1=C(C(=CC=C1)C2CCCN2)Br |
Origin of Product |
United States |
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